3-Cyclopropoxy-4-iodobenzenesulfonamide
Description
3-Cyclopropoxy-4-iodobenzenesulfonamide is a sulfonamide derivative featuring a cyclopropoxy substituent at the 3-position and an iodine atom at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which are known for their roles as enzyme inhibitors (e.g., carbonic anhydrase inhibitors) or antimicrobial agents .
Properties
Molecular Formula |
C9H10INO3S |
|---|---|
Molecular Weight |
339.15 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C9H10INO3S/c10-8-4-3-7(15(11,12)13)5-9(8)14-6-1-2-6/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
DEPXTOLZYRVEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with cyclopropyl alcohol in the presence of a base . The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the cyclopropoxy group, resulting in the formation of the desired product. The reaction conditions usually include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-iodobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamides.
Oxidation Reactions: Formation of carbonyl compounds.
Reduction Reactions: Formation of corresponding amines.
Scientific Research Applications
3-Cyclopropoxy-4-iodobenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the presence of the iodine atom and cyclopropoxy group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from structurally or functionally related compounds listed in the provided materials:
Sulfonamide Derivatives
Sulfonamides are a well-studied class of compounds. For example:
- Dacarbazine (CAS 4342-03-4): An alkylating antineoplastic agent used in chemotherapy. Unlike 3-Cyclopropoxy-4-iodobenzenesulfonamide, dacarbazine contains a triazene group but lacks iodine or cyclopropoxy substituents .
- Procarbazine (CAS 671-16-9): A methylhydrazine derivative with antineoplastic properties. Its mechanism involves DNA methylation, differing from sulfonamide-based compounds .
Halogenated Aromatic Compounds
- 4-Iodobenzenesulfonamide: A simpler analog lacking the cyclopropoxy group.
- Its hydrazone moiety contrasts with the sulfonamide group in the target compound, highlighting differences in reactivity and biological activity .
Structural and Functional Contrasts
Research Findings and Data Gaps
Pharmacological Data
No direct studies on this compound were identified. However:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
